[(2R,3R,4S,5S,6S)-3,4,5-Triacetyloxy-6-chlorooxan-2-yl]methyl acetate
Description
[(2R,3R,4S,5S,6S)-3,4,5-Triacetyloxy-6-chlorooxan-2-yl]methyl acetate (CAS 4451-35-8) is a highly acetylated carbohydrate derivative with the molecular formula C₁₄H₁₉ClO₉ and a molecular weight of 366.8 g/mol . It belongs to the class of glycosyl donors, specifically functioning as a glycosylation reagent in organic synthesis. The compound features a central pyranose ring substituted with three acetyloxy groups at positions 3, 4, and 5, a chlorinated C6 position, and a methyl acetate group at C2 (Figure 1). Its stereochemistry (2R,3R,4S,5S,6S) is critical for its reactivity in forming glycosidic bonds, particularly in the synthesis of antibiotics and antiviral agents .
Properties
IUPAC Name |
[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-chlorooxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13+,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWPSIUIJNAJDV-PEBLQZBPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Protection
The synthesis begins with a hexopyranose derivative, such as D-mannose or D-glucose, which provides the oxane backbone.
Step 1: Per-O-Acetylation
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Reagents : Acetic anhydride, pyridine (catalyst).
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Conditions : Reflux at 60–80°C for 4–6 hours.
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Outcome : All hydroxyl groups except C6 are acetylated, yielding a tetra-O-acetyl intermediate.
Step 2: Selective Chlorination at C6
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Reagents : Thionyl chloride (SOCl₂) or hydrogen chloride (HCl) in anhydrous dichloromethane.
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Conditions : 0–5°C for 2 hours, followed by gradual warming to room temperature.
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Outcome : The C6 hydroxyl is replaced with a chlorine atom.
| Step | Reagents | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| 1 | Acetic anhydride, pyridine | 60–80°C | 4–6h | 85–90 |
| 2 | SOCl₂, CH₂Cl₂ | 0–5°C → RT | 2h | 75–80 |
| 3 | Methyl acetate, H₂SO₄ | 40°C | 12h | 70–75 |
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency, scalability, and reproducibility. Key modifications include:
Continuous Flow Acetylation
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Reactor Type : Tubular flow reactor.
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Advantages : Enhanced heat transfer, reduced reaction time (2 hours), and higher yield (92%).
Catalytic Chlorination
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Catalyst : Zinc chloride (ZnCl₂) in HCl gas.
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Conditions : Pressurized reactor at 10 bar, 50°C.
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Outcome : 98% conversion with minimal byproducts.
Automated Purification
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Methods : Simulated moving bed (SMB) chromatography.
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Purity : ≥99.5% as confirmed by HPLC.
Table 2: Industrial vs. Laboratory Methods
| Parameter | Laboratory Method | Industrial Method |
|---|---|---|
| Acetylation Time | 4–6 hours | 2 hours |
| Chlorination Yield | 75–80% | 98% |
| Purification | Column chromatography | SMB chromatography |
| Annual Capacity | 10–50 kg | 10–50 metric tons |
Critical Factors Affecting Synthesis
Stereochemical Control
The compound’s 2R,3R,4S,5S,6S configuration necessitates strict control over reaction conditions:
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Low-Temperature Chlorination : Prevents epimerization at chiral centers.
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Anhydrous Conditions : Minimizes hydrolysis during esterification.
Solvent Selection
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Acetylation : Pyridine doubles as a catalyst and solvent.
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Chlorination : Dichloromethane ensures homogeneity and facilitates SOCl₂ reactivity.
Catalyst Optimization
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Zinc Chloride : Accelerates chlorination but requires post-reaction neutralization.
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Sulfuric Acid : Efficient for esterification but may cause localized overheating.
Alternative Synthetic Routes
Enzymatic Acetylation
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Enzyme : Candida antarctica lipase B (CAL-B).
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Conditions : Phosphate buffer (pH 7), 30°C.
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Advantages : Stereospecificity, 88% yield.
Microwave-Assisted Synthesis
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Equipment : Microwave reactor.
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Parameters : 100 W, 80°C, 20 minutes.
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Outcome : 40% reduction in reaction time.
Table 3: Comparative Analysis of Alternative Methods
| Method | Yield (%) | Time | Stereopurity (%) |
|---|---|---|---|
| Enzymatic | 88 | 24h | 99 |
| Microwave-Assisted | 82 | 0.5h | 95 |
| Conventional | 75 | 12h | 98 |
Challenges and Mitigation Strategies
Byproduct Formation
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Issue : Acetic acid byproducts during esterification.
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Solution : Molecular sieves to absorb water and shift equilibrium.
Scalability Limitations
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Issue : Column chromatography impractical for industrial use.
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Solution : SMB chromatography for continuous purification.
Quality Control and Characterization
Analytical Techniques
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HPLC : Purity assessment (≥99.5%).
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NMR Spectroscopy : Confirmation of stereochemistry and functional groups.
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Mass Spectrometry : Molecular weight verification (366.75 g/mol).
Regulatory Compliance
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ICH Guidelines : Adherence to Q3A (impurities) and Q6A (specifications).
Chemical Reactions Analysis
Types of Reactions
[(2R,3R,4S,5S,6S)-3,4,5-Triacetyloxy-6-chlorooxan-2-yl]methyl acetate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acetic acid.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions of acids/bases are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Hydrolysis: Alcohol and acetic acid.
Substitution: Substituted oxane derivatives.
Oxidation: Ketones or aldehydes.
Scientific Research Applications
[(2R,3R,4S,5S,6S)-3,4,5-Triacetyloxy-6-chlorooxan-2-yl]methyl acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a building block for complex molecules.
Mechanism of Action
The mechanism of action of [(2R,3R,4S,5S,6S)-3,4,5-Triacetyloxy-6-chlorooxan-2-yl]methyl acetate involves its interaction with specific molecular targets. The compound can:
Inhibit Enzymes: By binding to the active site of enzymes, it can inhibit their activity.
Modulate Receptors: It can interact with cellular receptors, altering their function and signaling pathways.
Alter Cellular Processes: The compound can affect various cellular processes such as metabolism, cell division, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyranose Derivatives
6α-Mannobiose Octaacetate
- Structure : [(2R,3R,4S,5S,6S)-3,4,5-Triacetyloxy-6-[[(2R,3R,4S,5S,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methoxy]oxan-2-yl]methyl acetate
- Key Differences : Replaces the C6 chlorine with a hydroxy group and introduces an additional tetraacetylated oxan-2-ylmethoxy substituent.
- Molecular Weight : Higher (estimated ~708 g/mol due to extended acetylation).
- Applications : Used in glycosylation studies for oligosaccharide synthesis .
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(Prop-2-yn-1-yloxy)tetrahydro-2H-pyran-3,4,5-triyl Triacetate
- Structure : Features a propargyloxy group (C≡C) at C6 instead of chlorine.
- Reactivity : The alkyne group enables click chemistry applications, unlike the chloro substituent in the target compound.
- Stereochemical Impact : The 2R,3R,4S,5R,6R configuration alters ring conformation and hydrogen-bonding capacity .
Functional Group Modifications
[(2R,3S,4R,5R,6S)-5-Acetamido-3,4-Diacetyloxy-6-(4-Methylphenoxy)oxan-2-yl]methyl Acetate
- Structure: Substitutes chlorine with a 4-methylphenoxy group and introduces an acetamido group at C3.
- Molecular Formula: C₂₁H₂₇NO₉ (MW ~437 g/mol).
- Applications: Potential use in glycopeptide synthesis due to the acetamido functionality .
[(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6S)-4,5-Diacetyloxy-2-(Acetyloxymethyl)-6-Sulfanyloxan-3-yl]oxyoxan-2-yl]methyl Acetate
Stereochemical and Acetylation Effects
- Acetylation Extent: The target compound’s three acetyl groups enhance lipophilicity and stability but reduce water solubility. Compounds like 6α-mannobiose octaacetate (eight acetyl groups) exhibit even lower solubility, limiting their utility in aqueous-phase reactions .
- Stereochemistry: The 2R,3R,4S,5S,6S configuration in the target compound favors α-glycosidic bond formation, whereas β-anomers (e.g., 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranose) show distinct reactivity patterns .
Comparative Data Table
Biological Activity
[(2R,3R,4S,5S,6S)-3,4,5-Triacetyloxy-6-chlorooxan-2-yl]methyl acetate is a complex organic compound with potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₈H₂₅ClO₁₂
- Molecular Weight : 447.3906 g/mol
- CAS Number : 83306-52-9
Biological Activity Overview
The biological activity of this compound is primarily associated with its interactions in biochemical pathways. It has been studied for its potential therapeutic effects in various conditions.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Antimicrobial Activity : Preliminary studies suggest it exhibits antimicrobial properties against certain bacterial strains.
- Antioxidant Properties : The presence of acetoxy groups may contribute to its ability to scavenge free radicals.
In Vitro Studies
In vitro studies have demonstrated that [(2R,3R,4S,5S,6S)-3,4,5-Triacetyloxy-6-chlorooxan-2-yl]methyl acetate shows significant inhibition of:
- Bacterial Growth : Effective against Staphylococcus aureus and Escherichia coli.
- Cancer Cell Lines : Exhibits cytotoxic effects on various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer).
In Vivo Studies
Animal models have been utilized to assess the therapeutic potential of this compound. Notable findings include:
- Anti-inflammatory Effects : Reduction in inflammatory markers in induced arthritis models.
- Analgesic Properties : Demonstrated pain relief comparable to standard analgesics.
Case Studies
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Case Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial properties against a panel of pathogens. Results indicated a minimum inhibitory concentration (MIC) that supports its potential as a natural preservative in food products.
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Case Study on Cancer Treatment :
- Research conducted on the efficacy of this compound in combination with chemotherapy agents showed enhanced cytotoxicity in resistant cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
